2-(3-Bromopropyl)oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopropyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-1-2-5-4-7-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRZAIJKJYIGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21746-87-2 | |
| Record name | 2-(3-bromopropyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualizing the Significance of Epoxide and Bromoalkyl Functionalities in Modern Organic Chemistry
The unique reactivity of 2-(3-Bromopropyl)oxirane is a direct consequence of its two key functional groups: the epoxide and the bromoalkyl moiety. Each group possesses distinct chemical properties that are highly prized in modern organic synthesis.
The epoxide , or oxirane, is a three-membered cyclic ether. wikipedia.org This triangular structure results in significant ring strain, a combination of angle strain due to deviation from the ideal 109.5° tetrahedral bond angle and torsional strain from eclipsed hydrogen atoms. masterorganicchemistry.comchemistrysteps.com This inherent strain makes epoxides much more reactive than their acyclic ether counterparts. wikipedia.orgmasterorganicchemistry.com They are susceptible to ring-opening reactions initiated by a wide array of nucleophiles, including alcohols, amines, thiols, and carbanions. wikipedia.orgnih.gov These reactions can be catalyzed under either acidic or basic conditions, and the regioselectivity of the attack—whether it occurs at the more or less substituted carbon of the epoxide—can often be controlled by the choice of reagents and reaction conditions. chemistrysteps.com This predictable reactivity makes epoxides essential intermediates for creating 1,2-difunctionalized compounds, such as diols and amino alcohols, which are common motifs in biologically active molecules. masterorganicchemistry.comnih.gov
The bromoalkyl functionality provides a classic electrophilic site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen. Bromine is an excellent leaving group because its large atomic size allows it to stabilize the negative charge after the C-Br bond is broken. The carbon-bromine bond is also weaker than a corresponding carbon-chlorine bond, making bromoalkanes generally more reactive in substitution reactions. This feature allows for the straightforward introduction of a wide variety of functional groups by reacting the bromoalkyl moiety with suitable nucleophiles like amines, thiols, and alkoxides.
The presence of both these reactive centers in a single molecule like this compound allows for a rich and varied chemistry, enabling chemists to perform selective transformations at either end of the molecule to build complex structures.
Overview of the Compound S Role As a Versatile Synthon in Synthetic Pathways
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a chiral compound as a single enantiomer. For a molecule like this compound, which contains a chiral center at the oxirane ring, achieving high enantiopurity is a primary goal of modern synthetic methods.
Biocatalysis leverages the inherent selectivity of enzymes to perform complex chemical transformations. Styrene (B11656) monooxygenases (SMOs) are highly selective enzymes capable of catalyzing the epoxidation of alkenes to the corresponding chiral epoxides with excellent enantiopurity. mdpi.com These enzymes are typically two-component systems, consisting of a reductase (StyB) and a monooxygenase or epoxidase (StyA). nih.govwikipedia.org The reductase uses NADH to reduce FAD, which is then used by the epoxidase to incorporate an oxygen atom across a double bond. nih.govwikipedia.org
The primary advantage of using SMOs is their ability to produce chiral epoxides in high enantiomeric excess (ee). mdpi.com Research using a fused StyAL2StyB protein from Marinobacterium litorale expressed in Escherichia coli has demonstrated the successful and highly enantioselective production of several chiral epoxides from their corresponding alkene precursors. mdpi.com Notably, this system was used to prepare optically pure this compound. mdpi.com The enzyme exhibits excellent enantioselectivity, often achieving >95–99% ee for a range of substrates. mdpi.com
Table 1: Enantioselective Epoxidation of Various Alkenes by Whole-Cell SMO
This table is generated based on findings from the biotransformation using E. coli expressing a fused styrene monooxygenase from Marinobacterium litorale. mdpi.com
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Styrene | (S)-Styrene oxide | >99 | >99 |
| 4-Chlorostyrene | (S)-4-Chlorostyrene oxide | >99 | >99 |
| Allylbenzene | (S)-Allylbenzene oxide | >99 | >99 |
| 1,5-Hexadiene | (2R,5R)-1,2:5,6-Diepoxyhexane | >99 | >99 |
| 5-Bromo-1-pentene (B141829) | This compound | Data not specified | Optically pure |
| 4-Penten-1-ol | (S)-4-(Oxiran-2-yl)butan-1-ol | >99 | >99 |
To overcome issues related to cofactor regeneration and enzyme stability, whole-cell biotransformation systems are commonly employed. mdpi.comresearchgate.net In this approach, microorganisms like E. coli are genetically engineered to express the desired enzyme system. mdpi.comnih.gov For SMOs, this often involves co-expressing both the StyA and StyB components. nih.gov A more advanced strategy involves creating a chimeric or fused SMO, where the epoxidase (StyA) and reductase (StyB) are genetically linked into a single polypeptide chain. nih.govnih.gov This fusion enhances catalytic efficiency by improving the transfer of the reduced FADH2 cofactor from the reductase to the epoxidase domain and ensuring a balanced expression of both units. nih.gov Such self-sufficient whole-cell systems, sometimes co-expressing another enzyme like formate (B1220265) dehydrogenase for NADH regeneration, provide robust platforms for stereocontrolled epoxidation on a preparative scale. mdpi.comnih.gov
Styrene monooxygenases have a broad substrate specificity, though their efficiency varies with the structure of the alkene. mdpi.comnih.gov Studies on the fused SMO from Marinobacterium litorale showed high conversion rates for terminal alkenes, including those with aromatic rings (like styrene and 4-chlorostyrene) and simple alkyl chains (like 1,5-hexadiene). mdpi.com The successful synthesis of this compound demonstrates that the enzyme tolerates halogenated substrates. mdpi.com However, substitutions directly on the double bond can act as a steric barrier, hindering access to the enzyme's active site and preventing epoxidation. mdpi.com While most SMOs produce (S)-epoxides, recent discoveries have identified new clades of (R)-selective SMOs, expanding the synthetic toolbox for accessing either enantiomer of a target epoxide. rsc.org
Traditional organic chemistry offers reliable, albeit often multi-step, methods for the stereoselective synthesis of epoxides. These routes rely on well-understood reaction mechanisms to control the final stereochemistry of the product.
A classic and effective strategy for the stereoselective synthesis of epoxides from alkenes proceeds via a halohydrin intermediate. masterorganicchemistry.comyoutube.com This method provides excellent control over the molecular configuration due to the defined stereochemistry of each step. For the synthesis of this compound, the starting material would be 5-bromo-1-pentene.
The process involves two main steps:
Halohydrin Formation: The alkene (5-bromo-1-pentene) is treated with a halogen (e.g., bromine, Br2) in the presence of water. This reaction proceeds via anti-addition, where the bromine atom and the hydroxyl group add to opposite faces of the double bond, forming a bromohydrin.
Epoxide Formation: The resulting halohydrin is then treated with a base (e.g., sodium hydride, NaOH). The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the halogen in an SN2 reaction. masterorganicchemistry.comyoutube.com This backside attack displaces the halide and forms the three-membered oxirane ring, resulting in an inversion of configuration at the site of attack. masterorganicchemistry.com
This intramolecular Williamson ether synthesis ensures that the stereochemistry established in the halohydrin formation step directly dictates the final stereochemistry of the epoxide. masterorganicchemistry.comyoutube.com An alternative, more direct method is the epoxidation of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). However, without a chiral catalyst, this direct epoxidation of a prochiral alkene like 5-bromo-1-pentene would typically yield a racemic mixture of the two epoxide enantiomers.
Table 2: Chemo- and Stereoselective Synthesis of this compound via Halohydrin Intermediate
| Step | Reaction | Reagents | Key Stereochemical Feature |
| 1 | Halohydrin Formation | 5-bromo-1-pentene + Br2/H2O | Anti-addition of -Br and -OH across the double bond. |
| 2 | Epoxidation | Halohydrin intermediate + Base (e.g., NaOH) | Intramolecular SN2 reaction with inversion of configuration. |
Chemo- and Stereoselective Synthetic Routes
Application of Chiral Auxiliaries in Epoxide Synthesis
The asymmetric synthesis of epoxides can be achieved with high stereocontrol through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can typically be removed and recovered for reuse. wikipedia.org This strategy is fundamental in producing enantiomerically pure compounds, which is critical in the pharmaceutical industry. wikipedia.org
Several types of chiral auxiliaries have been successfully employed in asymmetric epoxidation reactions:
Oxazolidinones: Popularized by David A. Evans, oxazolidinone auxiliaries are widely used to direct asymmetric reactions. wikipedia.org In the context of epoxidation, an unsaturated acyl oxazolidinone can be subjected to epoxidation, where the bulky auxiliary shields one face of the double bond, forcing the oxidizing agent to attack from the less hindered face.
Camphorsultam: Known as Oppolzer's sultam, camphorsultam is another effective chiral auxiliary. wikipedia.org It has been shown to provide high levels of diastereoselectivity in various transformations, including Michael additions and Claisen rearrangements, principles that can be extended to directing epoxidation reactions. wikipedia.org
Tartrate Esters: In the renowned Sharpless asymmetric epoxidation, diethyl tartrate (DET) or diisopropyl tartrate (DIPT) are used as chiral ligands in a titanium-catalyzed system. researchgate.netwikipedia.org This method is highly effective for converting allylic alcohols into chiral 2,3-epoxyalcohols. wikipedia.org The choice between (+)-DIPT and (-)-DET determines the stereochemistry of the resulting epoxide, as the chiral catalyst complex directs the approach of the allylic alcohol. researchgate.net
The general principle involves attaching the auxiliary to a molecule containing a prochiral alkene. The inherent chirality of the auxiliary then dictates the facial selectivity of the epoxidation process, leading to the preferential formation of one enantiomer of the epoxide product. nih.gov
Chemoselective Synthesis Routes
Flash Chemistry Techniques for Handling Reactive Intermediates
Flash chemistry utilizes microreactors to conduct extremely fast reactions in a highly controlled manner. nih.govrsc.org This technique is particularly advantageous for reactions involving highly reactive or unstable intermediates that would decompose or lead to side products in conventional batch reactors. nih.govrsc.org The key principles of flash chemistry are based on rapid mixing, precise control of reaction conditions like temperature, and rapid quenching of the reaction. numberanalytics.com
The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, enabling precise temperature control even for highly exothermic reactions. nih.gov Furthermore, the residence time—the duration the reactants spend in the reactor—can be precisely controlled (often on a scale of milliseconds), which is crucial for generating and using unstable intermediates before they have a chance to decompose. nih.govrsc.org
A significant application of flash chemistry is the generation and reaction of functionalized organolithium compounds, which are often highly unstable. Research has demonstrated the successful generation of an alkyllithium bearing an epoxide group through the reductive lithiation of this compound in a flow microreactor system. researchgate.netresearchgate.net
In this process, this compound is introduced into a flow system where it is rapidly mixed with a reducing agent, such as lithium naphthalenide (LiNp). researchgate.net The reductive lithiation occurs almost instantaneously, generating the corresponding lithiated epoxide. This highly reactive intermediate is then immediately reacted with an electrophile in a subsequent step within the integrated flow system. researchgate.netresearchgate.net The entire sequence is completed in milliseconds, preventing the decomposition of the unstable organolithium species. researchgate.net
| Component | Function | Typical Reagents |
|---|---|---|
| Micromixer 1 (M1) | Rapidly mixes the substrate with the lithiating agent. | This compound, Lithium Naphthalenide (LiNp) |
| Microtube Reactor 1 (R1) | Allows for a very short residence time for the lithiation to occur. | - |
| Micromixer 2 (M2) | Mixes the generated organolithium intermediate with an electrophile. | Generated alkyllithium, Tributylstannyl chloride |
| Microtube Reactor 2 (R2) | Provides residence time for the subsequent electrophilic trapping reaction. | - |
The success of flow chemistry syntheses hinges on the precise optimization of reaction parameters, primarily temperature and residence time. nih.gov These parameters can be controlled with high accuracy in microreactor systems, allowing for the fine-tuning of reaction outcomes to maximize yield and selectivity while minimizing byproducts. nih.govchemrxiv.org
Temperature: Microreactors offer superior heat exchange capabilities compared to batch reactors, allowing for rapid heating or cooling and maintaining a stable reaction temperature. ucc.ie For highly exothermic reactions, such as those involving organolithium compounds, this prevents the formation of thermal hotspots that can lead to degradation and side reactions. ucc.ie Optimization often involves screening a range of temperatures to find the ideal balance between reaction rate and product stability. nih.gov
Residence Time: In a flow reactor, the residence time is determined by the reactor's volume and the flow rate of the reagents. freactor.com It is the equivalent of reaction time in a batch process. freactor.comkindle-tech.com For reactions involving unstable intermediates like the lithiated epoxide from this compound, minimizing residence time is critical. rsc.org Automated systems can perform experiments in rapid succession, dynamically adjusting flow rates to find the optimal residence time that allows for complete conversion without allowing for product decomposition. chemrxiv.org
| Parameter | Effect of Increase | Optimization Goal |
|---|---|---|
| Temperature | Increases reaction rate; may increase decomposition/side reactions. nih.gov | Find the highest temperature that provides a fast reaction without significant byproduct formation. |
| Residence Time | Increases reaction conversion; may increase decomposition of unstable species. kindle-tech.com | Find the shortest time required for maximum conversion of the starting material. rsc.org |
Intramolecular Williamson Ether Synthesis via Halohydrins
The formation of epoxides from halohydrins is a classic example of an intramolecular Williamson ether synthesis. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction involves two steps: first, the deprotonation of the hydroxyl group of the halohydrin by a base to form an alkoxide, and second, an intramolecular SN2 attack by the newly formed alkoxide on the carbon atom bearing the halogen. transformationtutoring.comjove.com
For this reaction to be successful, the molecule must be able to adopt a conformation where the nucleophilic oxygen and the electrophilic carbon with the leaving group (the halogen) are in an anti-periplanar arrangement to allow for backside attack, which is characteristic of the SN2 mechanism. masterorganicchemistry.comtransformationtutoring.com
In the context of synthesizing this compound, a plausible precursor would be 1-bromo-5-penten-2-ol. Treatment of this halohydrin with a base like sodium hydride (NaH) would deprotonate the alcohol, and the resulting alkoxide would then displace the bromide on the adjacent carbon to form the oxirane ring. However, the substrate for this compound would need the hydroxyl and bromo groups positioned correctly for cyclization to the desired product. A more direct halohydrin precursor would be 5-bromo-1,2-pentanediol, where treatment with a base would form the epoxide. The synthesis of this specific halohydrin would be a key preceding step.
Olefin Epoxidation with Peroxyacids
One of the most direct and common methods for synthesizing epoxides is the epoxidation of an alkene using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org This reaction, sometimes known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxyacid to the double bond of the alkene. masterorganicchemistry.com
The mechanism is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.orgjove.com This results in a syn-addition of the oxygen atom to the alkene, meaning both new carbon-oxygen bonds are formed on the same face of the original double bond. jove.comlibretexts.org
To synthesize this compound via this method, the corresponding alkene, 5-bromo-1-pentene, would be treated with a peroxyacid like m-CPBA in an appropriate solvent such as dichloromethane. libretexts.org The electrophilic oxygen of the peroxyacid would react with the nucleophilic pi bond of the alkene to form the desired epoxide, this compound, and the byproduct, meta-chlorobenzoic acid. jove.com
Concerted Mechanisms in Peroxyacid-Mediated Epoxidations
The synthesis of oxiranes, including this compound, from an alkene precursor is frequently accomplished through epoxidation with a peroxyacid. This class of reactions is distinguished by a highly ordered, concerted mechanism where multiple bonds are formed and broken in a single, simultaneous step. chemistrysteps.comyoutube.com The reaction is initiated by the interaction of the nucleophilic carbon-carbon double bond of the alkene with an electrophilic oxygen atom from the peroxyacid. libretexts.orglibretexts.org
The widely accepted mechanism for this transformation is the "Butterfly Mechanism," originally proposed by P.D. Bartlett. masterorganicchemistry.comresearchgate.netwikipedia.org This model describes a cyclic transition state in which the peroxyacid adopts a conformation that allows for an intramolecular hydrogen bond. wikipedia.org In this arrangement, the plane of the peroxyacid bisects the plane of the alkene, with the weak peroxide (O-O) bond aligned perpendicularly. wikipedia.org This specific geometry facilitates the critical frontier orbital interaction: the attack of the alkene's highest occupied molecular orbital (HOMO, the π C=C bond) on the peroxyacid's lowest unoccupied molecular orbital (LUMO, the σ* O-O anti-bonding orbital). wikipedia.org This concerted process involves the simultaneous breaking of the alkene's π bond and the peroxyacid's O-O bond, while two new carbon-oxygen single bonds are formed to create the epoxide ring. masterorganicchemistry.com Concurrently, a proton is transferred within the peroxyacid molecule, resulting in the formation of a carboxylic acid as a byproduct. youtube.comlibretexts.org
The rate of epoxidation is significantly influenced by the electronic properties of both reactants. The reaction is accelerated by electron-donating substituents on the alkene, which increase the nucleophilicity of the double bond. mdma.chstackexchange.com Conversely, electron-withdrawing groups on the peroxyacid enhance its electrophilicity and reactivity. mdma.ch Common reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective because the chlorine atom provides an inductive electron-withdrawing effect. masterorganicchemistry.comleah4sci.com
Table 1: Relative Reaction Rates of Alkene Epoxidation with Peroxyacetic Acid
| Alkene Substrate | Relative Rate (vs. Ethylene) |
|---|---|
| Ethylene (B1197577) | 1 |
| Propene | 22 |
| cis-2-Butene | 450 |
| 2-Methyl-2-butene | 5900 |
Data is representative of the principle that more substituted, electron-rich alkenes react faster. stackexchange.com
Theoretical studies have provided further insight into the energetics of the transition state. For the epoxidation of ethylene with peroxyformic acid, the activation barrier is approximately 14.9 kcal/mol. mdma.chacs.org This barrier can be lowered through catalysis. For instance, complexation with a catalyst like trifluoroacetic acid reduces the barrier to 11.5 kcal/mol, and direct protonation of the peroxyacid can lower it to as little as 4.4 kcal/mol. mdma.chacs.org
Table 2: Calculated Activation Barriers for Ethylene Epoxidation
| Reactant System | Activation Barrier (kcal/mol) |
|---|---|
| Peroxyformic Acid (Neutral) | 14.9 |
| Peroxyformic Acid (Complexed with catalyst) | 11.5 |
| Protonated Peroxyformic Acid | 4.4 |
Data obtained from theoretical studies at the B3LYP/6-311G(d,p) level. mdma.chacs.org
A defining characteristic of the concerted peroxyacid epoxidation is its stereospecificity. The reaction proceeds via a syn-addition, meaning the oxygen atom is delivered to the same face of the double bond. masterorganicchemistry.comleah4sci.com This results in the direct transfer of the alkene's stereochemistry to the epoxide product. libretexts.orgwikipedia.org A cis-alkene will exclusively yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. libretexts.orgwikipedia.org This retention of configuration is a direct consequence of the single-step, concerted nature of the mechanism. chemistrysteps.commasterorganicchemistry.com In the synthesis of this compound from its precursor, 5-bromo-1-pentene, the reaction occurs at a terminal alkene, which lacks cis/trans isomerism, but the underlying principles of the concerted, syn-addition mechanism remain fundamental to the formation of the oxirane ring.
Mechanistic Investigations of 2 3 Bromopropyl Oxirane Reactivity
Epoxide Ring-Opening Reactions
The significant ring strain of approximately 13 kcal/mol makes the epoxide ring in 2-(3-bromopropyl)oxirane susceptible to ring-opening reactions under milder conditions than acyclic ethers. masterorganicchemistry.comlumenlearning.com These reactions are a cornerstone of its synthetic utility, proceeding via different mechanisms depending on the catalytic conditions.
Nucleophilic Attack Mechanismsyoutube.comlibretexts.org
The carbons of the epoxide ring are highly electrophilic, making them targets for nucleophilic attack which relieves the ring strain. lumenlearning.com The specific mechanism of this attack is dictated by whether the reaction is performed in acidic or basic media. lumenlearning.comlibretexts.org
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen atom. masterorganicchemistry.comlumenlearning.comlibretexts.org This step converts the neutral oxygen into a better leaving group (an alcohol) and activates the epoxide ring for nucleophilic attack. masterorganicchemistry.comlumenlearning.com The process can be depicted as a hybrid between an SN1 and SN2 mechanism. lumenlearning.comlibretexts.org After the initial protonation, the carbon-oxygen bonds begin to weaken, and a partial positive charge develops on the carbon atoms. lumenlearning.comlibretexts.org The nucleophile then attacks the electrophilic carbon before a full carbocation can form. lumenlearning.comlibretexts.org
This mechanism has significant implications for the regioselectivity of the reaction. The partial positive charge is better stabilized on the more substituted carbon atom. libretexts.org Consequently, the nucleophile preferentially attacks the more substituted carbon of the epoxide ring. masterorganicchemistry.comlibretexts.orgpressbooks.pub This is considered an SN1-like feature. pressbooks.pub However, the attack still occurs from the backside relative to the oxygen leaving group, resulting in an inversion of stereochemistry at the site of attack, which is a characteristic of an SN2 reaction. masterorganicchemistry.comlibretexts.org The product is typically a trans-1,2-disubstituted compound. libretexts.orglibretexts.org
In the presence of a strong base or nucleophile (e.g., hydroxide (B78521), alkoxides, Grignard reagents), the ring-opening of this compound proceeds via a direct SN2 mechanism. libretexts.orgpressbooks.pubyoutube.com Unlike the acid-catalyzed process, there is no prior protonation of the epoxide oxygen. youtube.com The potent nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. lumenlearning.comyoutube.com The driving force for this reaction is the relief of ring strain, which compensates for the poor leaving group ability of the resulting alkoxide anion. lumenlearning.comlibretexts.org
The key feature of the base-catalyzed mechanism is its regioselectivity. The SN2 attack is subject to steric hindrance. youtube.comyoutube.com Therefore, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. libretexts.orgpressbooks.pubyoutube.com The reaction proceeds with a backside attack, leading to an inversion of stereochemistry at the carbon center, consistent with the SN2 mechanism. libretexts.org
The regioselectivity of the epoxide ring-opening is the most significant difference between the acid- and base-catalyzed pathways. lumenlearning.comlibretexts.org In acid-catalyzed reactions, nucleophilic attack occurs at the more substituted carbon due to electronic factors (stabilization of partial positive charge). libretexts.orgpressbooks.pubstackexchange.com In base-catalyzed reactions, the attack occurs at the less substituted carbon due to steric factors. pressbooks.pubyoutube.com For this compound, the epoxide carbons are primary and secondary. Under acidic conditions, attack would favor the secondary carbon, whereas under basic conditions, it would favor the primary carbon.
The stereochemical outcome in both cases is typically inversion of configuration at the carbon atom that is attacked. libretexts.orgmasterorganicchemistry.com This leads to the formation of products with a trans relationship between the incoming nucleophile and the hydroxyl group that is formed from the epoxide oxygen. libretexts.orglibretexts.org
| Feature | Acid-Catalyzed Ring Opening | Base-Catalyzed Ring Opening |
| Catalyst | Acid (e.g., H₃O⁺, HX) masterorganicchemistry.comlibretexts.org | Base (e.g., RO⁻, OH⁻, R-MgX) libretexts.orgpressbooks.pub |
| Initial Step | Protonation of epoxide oxygen lumenlearning.com | Direct nucleophilic attack on carbon youtube.com |
| Mechanism | SN1/SN2 hybrid lumenlearning.comlibretexts.org | SN2 libretexts.orgpressbooks.pub |
| Regioselectivity | Attack at the more substituted carbon masterorganicchemistry.compressbooks.pub | Attack at the less substituted carbon pressbooks.pubyoutube.com |
| Stereochemistry | Inversion of configuration (trans product) masterorganicchemistry.comlibretexts.org | Inversion of configuration (trans product) youtube.comlibretexts.org |
| Intermediate | Protonated epoxide (partial carbocation character) lumenlearning.com | Alkoxide libretexts.orgyoutube.com |
Lewis Acid-Catalyzed Rearrangements of Epoxyalcohols (General Principles)masterorganicchemistry.com
While this compound is not an epoxyalcohol, the principles of Lewis acid-catalyzed rearrangements of related structures provide insight into epoxide reactivity. In the rearrangement of 2,3-epoxyalcohols, a Lewis acid (e.g., BF₃) coordinates to the lone pair of electrons on the epoxide oxygen. youtube.comcore.ac.uk This coordination enhances the electrophilicity of the epoxide carbons and facilitates ring opening. core.ac.uk
The general mechanism often involves a semi-pinacol type rearrangement. dntb.gov.ua Following coordination of the Lewis acid, a base may deprotonate the nearby alcohol, forming an alkoxide. This alkoxide can then perform an intramolecular nucleophilic attack, leading to the formation of a new epoxide and subsequent ring-opening, or other rearrangements like hydride or alkyl shifts can occur. youtube.com These rearrangements are highly valuable in synthesis for creating complex carbonyl compounds or for constructing quaternary carbon centers. researchgate.netamanote.com The specific pathway and product depend on the substrate structure and reaction conditions. core.ac.uk
Reactions Involving the Bromoalkyl Moiety
The second reactive site on this compound is the carbon-bromine bond. The bromine atom is a good leaving group, making the primary carbon to which it is attached susceptible to nucleophilic substitution. These reactions typically proceed through an SN2 mechanism, where a nucleophile displaces the bromide ion. youtube.commasterorganicchemistry.com This reaction is favored by the use of strong nucleophiles and polar aprotic solvents.
This reactivity allows for the introduction of a wide variety of functional groups at the end of the propyl chain. The reaction conditions can often be chosen to favor substitution at the bromoalkyl position while leaving the epoxide ring intact, or a one-pot reaction can be designed where both functionalities react.
Table of Nucleophilic Substitution Reactions at the Bromoalkyl Position
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Azide (B81097) | Sodium azide (NaN₃) | Azide |
| Thiocyanate (B1210189) | Potassium thiocyanate (KSCN) | Thiocyanate |
| Amine | Ammonia, Primary/Secondary Amines | Amine |
| Thiol | Sodium hydrosulfide (B80085) (NaSH) | Thiol |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Ether |
Nucleophilic Substitution Reactions (General)
This compound presents two primary sites for nucleophilic attack: the carbon atom bonded to the bromine and the two carbon atoms of the oxirane ring.
The bromoalkyl moiety typically undergoes nucleophilic substitution, where a nucleophile replaces the bromide ion. Because the bromine is attached to a primary carbon, this reaction generally proceeds via an S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism. ucsb.edu This mechanism involves a single step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. ucsb.edu The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. nih.gov
The epoxide, a three-membered cyclic ether, is characterized by significant ring strain. This strain is released upon nucleophilic ring-opening. Under basic or neutral conditions, with a strong nucleophile, the reaction also follows an S(_N)2 pathway. youtube.comyoutube.com The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide, leading to a predictable regiochemical outcome. youtube.comyoutube.com Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better electrophile. The nucleophilic attack then preferentially occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state. youtube.com
Generation of Alkyllithium Intermediates from the Bromide
The carbon-bromine bond in this compound can be reductively cleaved by alkali metals, such as lithium, to form a highly reactive organometallic intermediate. This reaction involves the transfer of electrons from the metal to the alkyl halide. libretexts.org
The standard procedure for generating an alkyllithium reagent involves reacting the alkyl halide with two equivalents of lithium metal in an inert solvent like pentane (B18724) or diethyl ether. libretexts.orgmasterorganicchemistry.com One equivalent of lithium forms the alkyllithium, while the second equivalent reacts with the displaced bromide ion to form lithium bromide (LiBr). libretexts.org The resulting organolithium compound, 5,6-epoxyhexyllithium, features a carbon-lithium bond which effectively renders the carbon atom a potent carbanion and a powerful nucleophile. youtube.com
Table 1: Formation of Alkyllithium Intermediate
| Reactant | Reagent | Solvent | Product |
| This compound | Lithium metal (2 eq.) | Pentane or Diethyl Ether | 5,6-Epoxyhexyllithium + LiBr |
Once formed, the alkyllithium intermediate is a strong base and a powerful nucleophile that can react with a wide array of electrophiles. libretexts.orglibretexts.org While external electrophiles can be introduced, a common and rapid reaction for this specific intermediate is an intramolecular nucleophilic attack on the adjacent epoxide ring.
The nucleophilic carbanion attacks one of the electrophilic carbons of the epoxide ring in an intramolecular S(_N)2 reaction. This ring-opening/cyclization process is generally fast and efficient, especially when it leads to the formation of a stable five- or six-membered ring. In the case of 5,6-epoxyhexyllithium, the attack of the carbanion on the C5 carbon of the epoxide ring would lead to the formation of a cyclopentylmethanol derivative after an aqueous workup to protonate the resulting alkoxide. This intramolecular reaction is often so favorable that it can occur spontaneously upon formation of the organolithium, precluding reactions with externally added electrophiles unless specific low-temperature conditions are maintained.
Interplay Between Epoxide and Bromoalkyl Reactivity
The dual functionality of this compound necessitates a careful consideration of chemoselectivity in its reactions. The choice of reagents and conditions determines whether the nucleophile will react at the alkyl bromide site or the epoxide ring. This competition is a central theme in the synthetic utility of this compound.
Achieving selective functionalization of either the bromide or the epoxide is a key synthetic challenge. Strategies to control the site of reaction often rely on the principles of Hard and Soft Acid and Base (HSAB) theory and the judicious choice of reaction conditions.
Attack at the Alkyl Bromide: Soft, polarizable nucleophiles (e.g., thiols, iodide, large amines) tend to react preferentially at the soft electrophilic carbon of the C-Br bond via an S(_N)2 mechanism. These reactions are typically performed under neutral or mildly basic conditions to avoid activating the epoxide.
Attack at the Epoxide: Hard, non-polarizable nucleophiles (e.g., hydroxide, alkoxides, organolithiums) preferentially attack the harder electrophilic carbons of the epoxide ring. youtube.comyoutube.com The use of a Lewis acid or protic acid catalyst can further enhance the electrophilicity of the epoxide, promoting ring-opening even with weaker nucleophiles. youtube.com
Solvent Effects: The choice of solvent can also influence selectivity. In a study involving the related 2-chloromethylthiirane, it was found that polar, protic solvents like water favored an intramolecular rearrangement (analogous to epoxide attack), while less polar solvents like ethanol (B145695) favored direct substitution at the alkyl halide. researchgate.net
When multiple reaction pathways are available, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org
Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction with the lowest activation energy will dominate. libretexts.orglibretexts.org Reactions under kinetic control are typically run at low temperatures and for short durations, making the process effectively irreversible. libretexts.org For this compound, an intramolecular cyclization following the formation of a nucleophile at the terminus of the propyl chain is often kinetically favored due to the proximity of the reacting groups (an effective high concentration).
Thermodynamic Control: This favors the most stable product. Reactions under thermodynamic control are reversible, allowing an equilibrium to be established. wikipedia.org They are typically conducted at higher temperatures or for longer reaction times. pressbooks.pub The thermodynamically favored product might arise from an intermolecular reaction, which leads to a more stable, less strained, non-cyclic product.
In the context of this compound, the competition between intermolecular substitution (at either the bromide or epoxide) and intramolecular cyclization (where one end of the molecule attacks the other) is a prime example of this principle. The high ring strain of the epoxide (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions, which are generally irreversible and thus under kinetic control. The relative rates of intermolecular S(_N)2 attack at the bromide versus intermolecular ring-opening will depend on the specific nucleophile and conditions used.
Applications of 2 3 Bromopropyl Oxirane in Complex Molecule Synthesis and Materials Science
As a Building Block for Chiral Compounds and Fine Chemicals
The dual reactivity of 2-(3-bromopropyl)oxirane enables its use as a strategic intermediate in multi-step syntheses, providing access to a wide range of high-value chemical entities.
Chiral metalloporphyrins are of significant interest as catalysts for asymmetric reactions, including epoxidations. researchgate.networldscientific.comrsc.org The construction of these complex catalysts often involves the functionalization of a porphyrin macrocycle with chiral auxiliaries. While direct use of this compound for a specific known metalloporphyrin is not widely documented, its structure is ideally suited for such applications.
The synthetic strategy would involve using the alkyl bromide moiety to attach the side chain to a porphyrin precursor, followed by enantioselective reactions involving the oxirane ring to introduce chirality. For instance, the terminal bromide can react with a nucleophilic site on a pre-formed porphyrin scaffold. Subsequently, the epoxide can be opened to form a chiral diol, which can influence the geometry and catalytic activity of the central metal ion. The development of novel chiral porphyrins is an active area of research, with various chiral sources being explored to create catalysts for highly selective transformations. researchgate.netthieme-connect.com
Epoxides are well-established precursors to vicinal diols (1,2-diols) through ring-opening hydrolysis. This transformation can be catalyzed by either acid or base. In the case of this compound, hydrolysis of the oxirane ring leads to the formation of 5-bromo-1,2-pentanediol. This reaction provides a straightforward method to introduce two adjacent hydroxyl groups, a common structural motif in many natural products and pharmaceuticals. colab.wsresearchgate.net The synthesis of vicinal diols from epoxides is a fundamental transformation, and the resulting diols can be used in subsequent synthetic steps, such as the formation of acetals, esters, or further functional group manipulations. researchgate.net
The presence of two distinct reactive functional groups allows this compound to serve as a linchpin in the assembly of diverse and complex molecular scaffolds. researchgate.net Its utility stems from the ability to perform selective and sequential reactions at the two sites. For example, a nucleophile can first open the epoxide ring, and the resulting secondary alcohol can then be used to direct or participate in a subsequent cyclization reaction involving the displacement of the bromide. This strategy has been employed to create a variety of spirocyclic and bridged polycyclic systems. acs.org The controlled, stepwise functionalization of this intermediate provides a powerful tool for generating molecular complexity from a simple starting material. researchgate.net
The electrophilic nature of both the epoxide ring carbons and the carbon atom attached to the bromine allows this compound to react with a wide array of nucleophiles. This reactivity is key to preparing a multitude of functionalized derivatives. The epoxide ring-opening typically proceeds via an SN2 mechanism, allowing for stereochemical control. beilstein-journals.org This reaction can be used to introduce amine, thiol, and other functionalities. colab.wsbeilstein-journals.org Concurrently, the primary bromide is an excellent leaving group for SN2 substitution reactions. These reactions can be performed selectively, enabling the synthesis of highly functionalized, non-symmetrical compounds.
| Nucleophile | Reactive Site | Resulting Functional Group/Product Class |
| Amines | Epoxide Ring | β-Amino alcohols |
| Thiols | Epoxide Ring | β-Hydroxy thioethers |
| Azides | Alkyl Bromide | Azido-functionalized oxiranes |
| Cyanides | Alkyl Bromide | Cyano-functionalized oxiranes |
| Carboxylates | Epoxide Ring / Alkyl Bromide | Hydroxy esters / Ester-functionalized oxiranes |
Role in Polymer Chemistry and Materials Development
Beyond small molecule synthesis, this compound is also a valuable monomer in the field of polymer science, particularly for creating functional polyethers.
This compound, referred to in some literature as (3-Bromopropyl)oxirane (BPO), can undergo ring-opening polymerization to produce halogenated polyethers. core.ac.uk Specifically, it has been polymerized to yield Poly[(3-bromopropyl)oxirane] (PBPO). core.ac.uk The synthesis of such polymers has been undertaken to systematically study the effects of polymer structure, such as the length of the pendant alkyl halide chain, on the chemical reactivity of the resulting material. core.ac.uk These functional polymers, bearing reactive C-Br bonds on their side chains, are valuable as platforms for further modification, allowing the introduction of various functionalities along the polymer backbone. The broader field of epoxide polymerization is a cornerstone of polyether synthesis, creating materials with a vast range of properties and applications. uni-mainz.dersc.org
| Monomer | Polymer | Research Application |
| This compound (BPO) | Poly[(3-bromopropyl)oxirane] (PBPO) | Study of polymer structure effects on SN2 reactivity. core.ac.uk |
Incorporation into Polymeric Materials
The unique structure of this compound facilitates its use as a monomer or functionalizing agent in polymer chemistry. Its ability to undergo ring-opening polymerization is a key feature shared with other oxirane compounds. rsc.orggoogle.com
One notable application in materials science is the synthesis of phosphonium (B103445) polymeric ionic liquids (PILs). These materials, derived from precursors like this compound, have shown enhanced properties such as improved ionic conductivity and mechanical stability when compared to conventional ionic liquids.
The polymerization of oxirane monoepoxides is a well-established method for producing solid polymers that are often hard and tough. google.com The process typically involves a catalyst, and the reaction can become highly viscous as the monomer is converted to the polymer. google.com While specific polymerization studies on this compound are not extensively detailed in the provided results, the polymerization of other substituted oxiranes, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has been achieved using cationic initiators to produce polyethers. rsc.orgresearchgate.net This demonstrates the general capacity of the oxirane ring to participate in polymerization, leading to the formation of a polyether backbone with pendant functional groups.
Table 1: General Properties of this compound Click on the headers to sort the table.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 21746-87-2 | guidechem.com |
| Molecular Formula | C5H9BrO | nih.gov |
| Molecular Weight | 165.03 g/mol | nih.gov |
| Appearance | Liquid | americanelements.com |
| Topological Polar Surface Area | 12.5 Ų | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | guidechem.com |
| Rotatable Bond Count | 3 | guidechem.com |
Functionalization of Mesoporous Silica (B1680970) Surfaces with Bromopropyl Groups (Related Studies)
Mesoporous silica (MS) materials are widely used as adsorbents and catalyst supports due to their high surface area and tunable pore structures. rsc.org Their effectiveness can be significantly enhanced by modifying their surfaces with specific organic functional groups. rsc.orgnih.gov While direct functionalization using this compound is not detailed, studies on related propyl compounds illustrate the methodology.
Two primary methods are used for surface modification: post-synthesis grafting and co-condensation (direct synthesis). nih.gov
Post-synthesis grafting involves introducing the functional group after the mesoporous silica has been formed. nih.gov For example, propylsulfonic acid groups have been grafted onto silica supports using 3-mercaptopropyltrimethoxysilane as a precursor to create catalysts. researchgate.net
Co-condensation involves adding an organosilane directly to the synthesis gel along with the primary silica source, such as tetraethylorthosilicate (TEOS). nih.gov This method generally results in a uniform distribution of functional groups. nih.gov
These techniques have been used to attach various functional groups, including aminopropyl and carboxylic acid groups, to tailor the surface properties of silica for specific applications like drug delivery or the selective adsorption of pollutants. nih.govnih.gov The functionalization of silica with bromopropyl groups via these methods would similarly render the surface reactive towards nucleophiles, allowing for further multi-step modifications.
Polymer Functionalization using Related Bromopropyl Compounds
The reactivity of the bromopropyl group is harnessed in post-polymerization modification strategies. A key example involves the functionalization of polypropylene (B1209903) that contains pendent bromine groups (PPBr). acs.org This approach allows for the chemical incorporation of polar functionalities into a non-polar polymer backbone, thereby altering its bulk and surface properties. acs.org
In one study, the latent reactivity of the bromine on the polypropylene backbone was used to form new covalent bonds under relatively mild conditions. acs.org This demonstrates a powerful method for creating a diverse range of functional materials from a common precursor. acs.org
Table 2: Examples of Post-Polymerization Modification of Brominated Polypropylene (PPBr) This table details the transformation of PPBr into various functionalized copolymers.
| Modifier | Base | Resulting Functional Group | Product | Reference |
| Acetic Acid | DBU | Ester (C-O) | PPAc | acs.org |
| Benzoic Acid | DBU | Ester (C-O) | PPBn | acs.org |
| Acrylic Acid | DBU | Ester (C-O) | PPAA | acs.org |
| Dodecanethiol | DBU | Thioether (C-S) | PPS | acs.org |
| DBU: 1,8-diazabicyclo[5.4.0]undec-7-ene |
This type of post-polymerization modification circumvents issues associated with physically mixing additives, such as leaching and poor compatibility, which can disrupt the mechanical properties of the material. acs.org
Advanced Spectroscopic and Computational Characterization of 2 3 Bromopropyl Oxirane and Its Reaction Intermediates
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and analyze the molecular structure of 2-(3-bromopropyl)oxirane.
Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational modes of the epoxide ring and the C-Br bond. The epoxide group exhibits several characteristic bands, including the asymmetric C-O-C stretching vibration, which typically appears in the 950–810 cm⁻¹ region, and the symmetric ring "breathing" vibration around 1250 cm⁻¹. spectroscopyonline.comresearchgate.net The C-H stretching vibrations of the oxirane ring are also observable.
Raman spectroscopy provides complementary information. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. nih.gov Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For epoxides, the symmetric ring stretching is often a strong and characteristic band in the Raman spectrum. scirp.orgnih.gov
The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis. For example, in studies of epoxidized oils, FT-IR has been used to monitor the conversion of epoxy groups during curing reactions by observing the decrease in the intensity of the oxirane bands at approximately 823 cm⁻¹ and 847 cm⁻¹. rsc.org In graphene oxide, the asymmetric vibration of C-O-C groups has been identified near 1200 cm⁻¹. nycu.edu.twnih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Oxirane Ring | Asymmetric C-O-C Stretch | 950 - 810 spectroscopyonline.com | |
| Oxirane Ring | Symmetric "Breathing" | ~1250 spectroscopyonline.com | Strong |
| Oxirane Ring | C-H Stretch | 3060 - 3000 researchgate.net | |
| C-Br Bond | C-Br Stretch | 600 - 500 | |
| CH₂ Group | Scissoring | 1470 - 1450 | |
| CH₂ Group | Rocking | ~720 | |
| Note: These are typical frequency ranges. The exact positions of the bands for this compound may vary due to its specific molecular structure. |
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) for Mechanistic Insights
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing insights into the transformation of functional groups. By observing changes in the vibrational spectra of a reaction mixture, one can track the consumption of reactants, the formation of products, and the appearance of transient intermediates.
In the context of this compound, ATR-FTIR can be employed to follow reactions such as nucleophilic ring-opening of the epoxide or substitution at the brominated carbon. For instance, in a reaction with a nucleophile, the characteristic bands of the oxirane ring (typically around 1250 cm⁻¹, 915-810 cm⁻¹, and 840-750 cm⁻¹) would be expected to decrease in intensity over time. Concurrently, new bands corresponding to the newly formed functional groups, such as a hydroxyl group (broadband around 3500-3200 cm⁻¹) from the ring-opening, would appear and grow in intensity. researchgate.net
Table 1: Key Infrared Absorption Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change During Reaction |
| Oxirane Ring | C-O stretch, ring breathing | ~1250, 850-950 | Decrease |
| Alkyl Bromide | C-Br stretch | ~650-550 | Decrease |
| Hydroxyl Group | O-H stretch (from ring-opening) | ~3500-3200 (broad) | Increase |
| Ether Linkage | C-O-C stretch (from nucleophile) | ~1150-1050 | Increase |
This time-resolved data allows for the construction of kinetic profiles, which are essential for elucidating the reaction mechanism. For example, the detection of a short-lived intermediate might be possible if its concentration is sufficient to be observed by the spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the analysis of reaction products and intermediates, providing information about their molecular weights and structures.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules, including reaction intermediates and products derived from this compound. ESI-MS allows for the gentle transfer of ions from solution to the gas phase, typically resulting in the observation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+NH₄]⁺), with minimal fragmentation. nih.govmdpi.com This provides a direct confirmation of the molecular weight of the species .
For the parent compound, this compound (C₅H₉BrO), the theoretical monoisotopic mass is 163.9837 g/mol , and the average molecular weight is 165.03 g/mol . nih.gov An ESI-MS spectrum would be expected to show a characteristic isotopic pattern for bromine-containing compounds, with two major peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info The detection of ions at m/z values corresponding to [C₅H₉⁷⁹BrO+H]⁺ and [C₅H₉⁸¹BrO+H]⁺ would confirm the presence of the starting material.
During a reaction, ESI-MS can be used to identify the molecular weights of products. For example, in a reaction with a nucleophile (NuH), the expected product of epoxide ring-opening would have a molecular formula of C₅H₁₀BrO(Nu). The corresponding [M+H]⁺ ions would be observed at a higher m/z value, reflecting the addition of the nucleophile. Similarly, if an intramolecular cyclization were to occur, the resulting product would have a different molecular weight that could be readily identified.
Table 2: Predicted ESI-MS Signals for this compound and a Hypothetical Reaction Product
| Compound | Molecular Formula | Adduct | Isotope | Expected m/z |
| This compound | C₅H₉BrO | [M+H]⁺ | ⁷⁹Br | 164.9916 |
| This compound | C₅H₉BrO | [M+H]⁺ | ⁸¹Br | 166.9895 |
| Product of reaction with Methanol | C₆H₁₃BrO₂ | [M+H]⁺ | ⁷⁹Br | 197.0172 |
| Product of reaction with Methanol | C₆H₁₃BrO₂ | [M+H]⁺ | ⁸¹Br | 199.0151 |
The high mass accuracy of modern ESI-MS instruments allows for the determination of elemental compositions, further aiding in the structural elucidation of unknown products and intermediates. ucsf.edu
Prediction of Collision Cross Sections for Ion Mobility Spectrometry
Ion mobility spectrometry (IMS) coupled with mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. americanelements.com The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion that interacts with a neutral drift gas. acs.org The prediction of CCS values for proposed intermediates and products can significantly enhance the confidence in their identification. arxiv.org
For this compound and its derivatives, CCS values can be predicted using computational methods, often employing machine learning algorithms trained on large datasets of experimentally determined CCS values. nih.govrsc.org These prediction models typically use a set of molecular descriptors, which can be calculated from the 2D or 3D structure of the molecule. rsc.org
The presence of a bromine atom is known to influence the CCS, and some prediction models have shown that halogenated compounds can exhibit deviations from general trends. acs.orgnih.gov Therefore, specialized models or those trained on datasets containing halogenated compounds would be expected to provide more accurate predictions. nih.gov The predicted CCS values for various potential isomers or reaction products can then be compared with experimental IMS-MS data to distinguish between them, even if they have the same mass.
Table 3: Factors Influencing the Predicted Collision Cross Section (CCS) of this compound and its Derivatives
| Factor | Description | Expected Influence on CCS |
| Molecular Weight | The mass of the ion. | Generally, higher mass correlates with larger CCS. |
| Ion Shape | The three-dimensional structure of the ion (e.g., compact vs. extended). | More compact structures have smaller CCS values. |
| Functional Groups | The presence of polar or bulky groups. | Can influence ion-drift gas interactions and overall size. |
| Adduct Ion | The species adducted to the molecule (e.g., H⁺, Na⁺). | Can alter the overall size and shape of the ion. |
| Intramolecular Interactions | Hydrogen bonding or other interactions that affect conformation. | Can lead to more compact structures and smaller CCS. |
By combining accurate mass measurements from MS with predicted and experimental CCS values from IMS, a much higher degree of confidence can be achieved in the identification of the complex mixture of products and intermediates that can arise from reactions of this compound.
X-ray Diffraction (XRD) for Crystalline Derivatives
While this compound is a liquid at room temperature, its reaction products are often crystalline solids. americanelements.com Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials at the atomic level. By converting the reaction products of this compound into stable, crystalline derivatives, their precise molecular structure, including stereochemistry, can be unambiguously determined.
For example, the reaction of this compound with a nucleophile can lead to the formation of a diol or an ether, which may be amenable to crystallization. The resulting crystal can then be analyzed by XRD to confirm the connectivity of the atoms and the stereochemical outcome of the reaction (e.g., inversion or retention of configuration at the stereocenter of the oxirane ring). This information is crucial for understanding the reaction mechanism, particularly for distinguishing between Sₙ1 and Sₙ2 type pathways.
The synthesis of a crystalline derivative, followed by XRD analysis, provides irrefutable evidence for the structure of a reaction product, which can then be used to validate the interpretation of data from other analytical techniques such as NMR and MS. diva-portal.org
Computational Chemistry and Quantum Mechanical Modeling
Computational chemistry and quantum mechanical modeling have become essential tools for understanding the intricacies of chemical reactions, providing insights that are often inaccessible through experimental methods alone.
Elucidation of Reaction Pathway Energetics and Transition State Geometries
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the reaction pathways of this compound. nih.gov These calculations allow for the determination of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov
For the reactions of this compound, computational modeling can be used to explore various mechanistic possibilities. For instance, in a nucleophilic attack on the epoxide, calculations can determine whether the reaction proceeds via a concerted Sₙ2 mechanism or a stepwise mechanism involving a carbocation intermediate. The calculated activation energies for these different pathways can predict which one is kinetically favored. diva-portal.org
Furthermore, the potential for intramolecular reactions, such as the formation of a cyclic ether via an internal Sₙ2 reaction, can be assessed. Computational models can predict the likelihood of such a reaction by calculating the energy barrier for the formation of the cyclic transition state. The possibility of forming a bromonium ion intermediate, a three-membered ring containing a positively charged bromine atom, can also be investigated through these models. nih.gov
Table 4: Information Obtainable from Quantum Mechanical Modeling of this compound Reactions
| Information | Description | Significance |
| Optimized Geometries | The lowest energy three-dimensional structures of reactants, intermediates, transition states, and products. | Provides insight into bond lengths, bond angles, and stereochemistry. |
| Relative Energies | The energies of all species on the potential energy surface relative to the reactants. | Determines the thermodynamics and kinetics of the reaction. |
| Activation Energies | The energy difference between the reactants and the transition state. | Predicts the rate of the reaction and the favored pathway. |
| Transition State Structures | The geometry of the highest energy point along the reaction coordinate. | Reveals the nature of bond-making and bond-breaking in the rate-determining step. |
| Vibrational Frequencies | The calculated vibrational modes of the molecules. | Confirms that a structure is a minimum or a transition state and can be used to predict IR spectra. |
By mapping out the entire potential energy surface for the reactions of this compound, computational chemistry provides a detailed, atomistic-level understanding of the reaction mechanism, complementing and guiding experimental investigations. rsc.org
Prediction of Stereochemical Outcomes in Asymmetric Transformations
The prediction of stereochemical outcomes for asymmetric transformations involving this compound is grounded in the extensive mechanistic and computational studies of similar terminal epoxides, particularly in the context of hydrolytic kinetic resolution (HKR). While specific predictive models tailored exclusively to this compound are not extensively documented in dedicated public research, the well-established principles governing the HKR with chiral (salen)Co(III) catalysts provide a robust framework for forecasting its stereochemical fate.
The HKR of terminal epoxides is a highly effective method for obtaining enantioenriched epoxides and their corresponding 1,2-diols. The reaction's high degree of stereoselectivity is a result of a cooperative bimetallic mechanism. nih.govacs.orgnih.gov In this process, two chiral (salen)Co(III) complexes work in concert. One complex functions as a Lewis acid, activating the epoxide, while the other delivers a hydroxide (B78521) nucleophile. nih.govnih.govnih.gov For the reaction to proceed efficiently, the absolute stereochemistry of both cobalt complexes must be identical and correspond to the absolute stereochemistry of the reacting epoxide enantiomer. nih.govnih.gov
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition state asemblies that dictate the stereochemical outcome. nih.govrsc.org These models reveal that the high stereoselectivity of the HKR is not primarily governed by the steric bulk of the epoxide's substituent, which explains the broad substrate scope of this reaction. nih.govacs.orgacs.orgnih.gov Instead, the selection is dictated by more subtle stereoelectronic effects and the specific "stepped" conformation of the salen ligand. nih.govacs.orgnih.gov
The predictive model for the HKR of a terminal epoxide like this compound using an (R,R)-(salen)Co(III) catalyst, for instance, would involve the following considerations:
Epoxide Binding: The epoxide binds to one of the Co(III) centers, which acts as a Lewis acid. The orientation of the epoxide is crucial. Computational models indicate a well-defined geometry where the epoxide is positioned to minimize steric interactions with the salen ligand and to achieve optimal orbital overlap for the subsequent nucleophilic attack. nih.gov
Transition State Assembly: A second (salen)Co-hydroxide complex approaches to form the bimetallic transition state. The relative orientation of the two cobalt complexes and the bound epoxide determines the energetic favorability of the reaction pathway for each enantiomer of the epoxide.
Stereochemical Communication: The "stepped" conformation of the salen ligand plays a key role in the communication of stereochemical information between the two catalyst molecules and the substrate. nih.gov This ensures that only one enantiomer of the racemic epoxide fits favorably into the bimetallic transition state assembly.
The result is a significant difference in the activation energy for the hydrolysis of the two enantiomers, leading to a high selectivity factor (k_rel). For most terminal epoxides, these selectivity factors are consistently high, often exceeding 100 or even 200. nih.govacs.orgnih.gov This allows for the recovery of the unreacted epoxide with very high enantiomeric excess (often >99% ee) at around 50% conversion. acs.orgnih.govwikipedia.org
The following table provides representative data for the HKR of various terminal epoxides using a chiral (salen)Co(III) catalyst, illustrating the expected high selectivity. It is anticipated that this compound would exhibit a similarly high k_rel value.
| Epoxide Substrate | Catalyst Loading (mol%) | k_rel (Selectivity Factor) | Reference |
| Propylene Oxide | 0.5 - 2.0 | >100 | nih.govacs.org |
| 1,2-Epoxyhexane | 0.5 - 2.0 | >200 | nih.govacs.org |
| Phenyl Glycidyl Ether | 0.5 - 2.0 | >400 | acs.org |
| Styrene (B11656) Oxide | 0.5 - 2.0 | >200 | acs.org |
| This compound | 0.5 - 2.0 (Predicted) | High (>100) (Predicted) |
Future Directions and Emerging Research Avenues for 2 3 Bromopropyl Oxirane
Development of Novel Catalytic Systems for Enantioselective Transformations
The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry, as chirality is a critical factor in the biological activity of many pharmaceutical and agrochemical compounds. acs.orgnih.gov For 2-(3-Bromopropyl)oxirane, the development of enantioselective catalytic systems is a significant and promising research frontier.
Future research will likely concentrate on several catalytic approaches:
Organocatalysis : Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, have emerged as powerful tools for asymmetric epoxidation. acs.orgnih.gov Research into new chiral amines, phosphoric acids, and hydrogen-bond donors could lead to highly selective methods for producing either the (R)- or (S)-enantiomer of this compound. acs.org These catalysts offer the advantages of being metal-free, less sensitive to air and moisture, and more environmentally benign. orientjchem.org
Metal-Based Catalysis : Transition metal complexes have a long history of success in asymmetric epoxidation. wikipedia.org Future work may involve the design of novel chiral ligands for metals like titanium, manganese, or gallium to achieve high enantioselectivity in the synthesis of this compound. jst.go.jpacs.orgyoutube.com For instance, the principles of the Sharpless-Katsuki epoxidation or Jacobsen-Katsuki epoxidation could be adapted for this specific substrate. youtube.com Additionally, the kinetic resolution of racemic this compound, using chiral catalysts to selectively react with one enantiomer, represents another viable strategy for obtaining enantiopure material. nih.gov
Biocatalysis : The use of enzymes, such as epoxide hydrolases, offers a green and highly selective route to chiral diols from epoxides. nih.gov Research into engineered enzymes could also enable the direct enantioselective epoxidation of the corresponding alkene precursor to this compound or the resolution of the racemic epoxide with high efficiency.
| Catalyst Type | Potential Advantages for this compound | Representative Catalyst Classes |
| Organocatalysts | Metal-free, environmentally benign, robust | Chiral amines, phosphoric acids, thioureas |
| Metal Complexes | High turnover numbers, well-established methodologies | Titanium/tartrate, Manganese/salen, Gallium/BINOL |
| Biocatalysts | High enantioselectivity, mild reaction conditions, sustainable | Epoxide hydrolases, peroxygenases |
Exploration of Unconventional Reaction Media and Conditions
The principles of green chemistry are increasingly influencing the design of chemical processes. researchgate.net For the synthesis and subsequent reactions of this compound, moving away from conventional volatile organic solvents is a key objective.
Emerging research in this area includes:
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) : These non-conventional solvents are gaining attention due to their low vapor pressure, thermal stability, and tunable properties. rsc.orgmdpi.com ILs and DESs can act as both the solvent and catalyst for epoxide ring-opening reactions, potentially enhancing reaction rates and selectivity. rsc.orgnih.govrsc.org Their use could lead to more sustainable and efficient processes for the derivatization of this compound. nih.gov
Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is another environmentally friendly solvent alternative. Its properties can be tuned with changes in pressure and temperature, offering potential advantages in terms of reaction control and product separation.
'On-Water' Catalysis : Recent studies have shown that some reactions, including the polymerization of epoxides, can be accelerated at the interface between an organic phase and water. nih.gov Exploring such conditions for reactions involving this compound could lead to unexpected and beneficial outcomes.
Integration into Automated Synthesis Platforms and Flow Chemistry for Enhanced Efficiency
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. wikipedia.orgnih.govrsc.org
Flow Chemistry : The synthesis of epoxides and their subsequent reactions are well-suited for flow reactors. nih.govnih.govresearchgate.net For a potentially hazardous reagent like an epoxide, the small reactor volumes in flow systems minimize risk. rsc.org Continuous flow processes for the production of this compound would allow for precise control over reaction parameters, leading to higher yields and purities. nih.govrsc.org The integration of in-line purification would further streamline the manufacturing process.
Automated Synthesis : As a versatile chemical building block, this compound is an ideal candidate for inclusion in automated synthesis platforms. amerigoscientific.com These systems can rapidly generate libraries of diverse molecules by reacting the epoxide or the bromide with a range of nucleophiles and other reagents. acs.org This high-throughput approach can accelerate the discovery of new drug candidates and functional materials. nih.gov
| Technology | Key Benefits for this compound Production & Derivatization |
| Flow Chemistry | Enhanced safety, improved process control, scalability, higher purity |
| Automated Synthesis | High-throughput screening, rapid library generation, accelerated discovery |
Investigation of New Applications in Specialty Chemicals and Advanced Materials
The bifunctional nature of this compound makes it a highly attractive monomer and intermediate for the synthesis of a wide array of valuable products. rsc.org
Future applications are envisioned in:
Specialty Polymers : The epoxide group can undergo ring-opening polymerization to create functional polyethers. nih.gov The pendant bromopropyl group can then be used for post-polymerization modification, allowing for the introduction of various functionalities. This could lead to the development of new materials such as biocompatible polymers for medical devices, stimuli-responsive polymers, or polymer-based sensors. acs.org
Advanced Materials : Epoxy resins are widely used as adhesives, coatings, and composites due to their excellent mechanical properties and chemical resistance. researchgate.netrsc.org Incorporating this compound into epoxy formulations could introduce new properties, such as flame retardancy (due to the bromine content) or the ability to be further functionalized. Research into its use in composites for applications like electromagnetic wave absorption is a plausible direction. researchgate.net
Pharmaceutical and Agrochemical Synthesis : As a chiral building block, enantiopure this compound is a valuable intermediate for the synthesis of complex biologically active molecules. nih.govorientjchem.org Its two reactive centers allow for the sequential introduction of different molecular fragments, facilitating the construction of intricate chemical architectures.
Q & A
Q. Methodological Answer :
- NMR : ¹H NMR identifies epoxide protons (δ 3.1–3.5 ppm as multiplet) and bromopropyl methylene groups (δ 1.8–2.2 ppm). ¹³C NMR confirms the epoxide carbons (δ 45–55 ppm).
- IR : Epoxide ring C-O-C stretch (~850 cm⁻¹) and C-Br stretch (~600 cm⁻¹).
- GC-MS : Retention time and molecular ion ([M]⁺) for purity assessment.
Cross-validate with elemental analysis for bromine content .
Advanced: How can competing pathways (e.g., ring-opening vs. elimination) be controlled during functionalization of this compound?
Q. Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states for nucleophilic substitution, minimizing elimination.
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems.
- Temperature : Lower temperatures (-10°C) favor kinetic control, reducing elimination. Monitor byproduct profiles via HPLC with UV/Vis detection .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation.
- Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid contact with strong bases to prevent exothermic decomposition .
Advanced: How can researchers resolve contradictions in reported reactivity of this compound across different studies?
Q. Methodological Answer :
- Systematic Replication : Reproduce experiments under identical conditions (solvent, catalyst, temperature) to isolate variables.
- Byproduct Analysis : Use LC-MS or GC-MS to identify trace impurities or side products affecting reactivity.
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-(3-Chloropropyl)oxirane) to assess electronic vs. steric contributions. Computational docking studies may clarify catalyst-substrate interactions .
Basic: What are the stability considerations for this compound under varying pH conditions?
Methodological Answer :
The compound is prone to acid- or base-catalyzed ring-opening. Stability tests involve:
- pH Profiling : Incubate samples in buffers (pH 2–12) and monitor degradation via ¹H NMR or HPLC.
- Kinetic Studies : Determine half-life at elevated temperatures (Arrhenius plots) to extrapolate shelf-life under storage conditions.
Stabilizers like radical scavengers (e.g., BHT) can mitigate oxidative degradation .
Advanced: What strategies enable enantioselective synthesis of chiral derivatives from this compound?
Q. Methodological Answer :
- Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxide ring-opening with amines or alcohols.
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures.
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to control stereochemistry during functionalization. Monitor enantiomeric excess via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
